molecular formula C22H33N3O B4018527 2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B4018527
M. Wt: 355.5 g/mol
InChI Key: UGSCIFHLOLQYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves strategic reaction conditions and optimized technological parameters. For instance, Wang Jin-peng (2013) demonstrates the preparation of a similar compound through the reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of related compounds showcases complex interactions and arrangements. For example, research by M. Hakimi et al. (2013) on a cadmium salt derived from 2-(piperazin-1-yl)ethanol and cyclohexene oxide elucidates the detailed molecular structure through X-ray diffraction, highlighting the intricate hydrogen bonding and geometric configurations (Hakimi, M., Mardani, Z., Moeini, K., Schuh, E., & Mohr, F., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in products with significant antibacterial and antifungal activities. Rakesh P. N. Roshan (2018) synthesized derivatives showing moderate activity against various microorganisms, highlighting the compound's versatile chemical properties and potential for further pharmaceutical exploration (Roshan, R. P. N., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol, such as solubility and crystalline structure, are critical for understanding their behavior in different environments. The study of organic crystal engineering by Robin A Weatherhead-Kloster et al. (2005) provides insights into the polymorphic crystalline forms and their physical implications (Weatherhead-Kloster, R. A., Selby, H., Miller III, W. B., & Mash, E., 2005).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity and stability, is essential for harnessing the potential of 2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol. The Dieckmann cyclization route to piperazine-2,5-diones, as described by Claude Larrivée Aboussafy and D. Clive (2012), showcases the chemical versatility and potential pathways for synthesizing related compounds (Aboussafy, C. L., & Clive, D., 2012).

properties

IUPAC Name

2-[1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-17-20-9-5-6-10-21(20)23-22(17)16-24-12-13-25(19(15-24)11-14-26)18-7-3-2-4-8-18/h5-6,9-10,18-19,23,26H,2-4,7-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSCIFHLOLQYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCN(C(C3)CCO)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

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